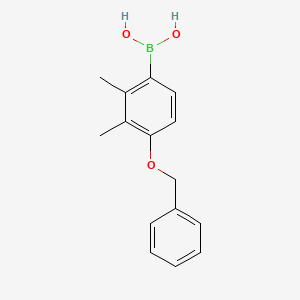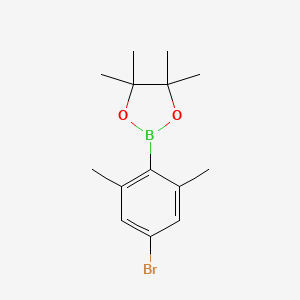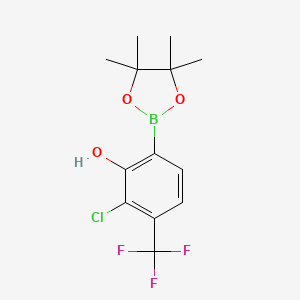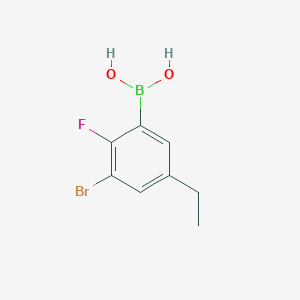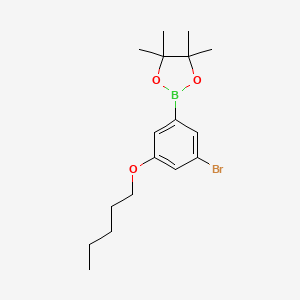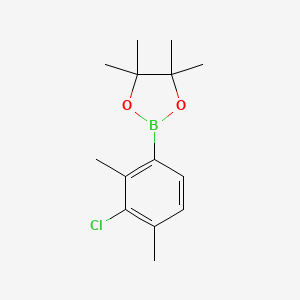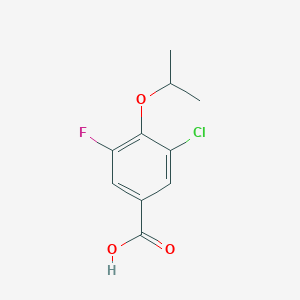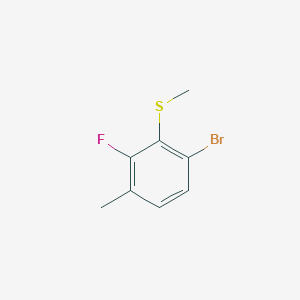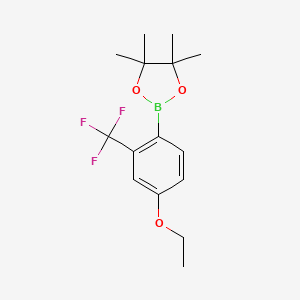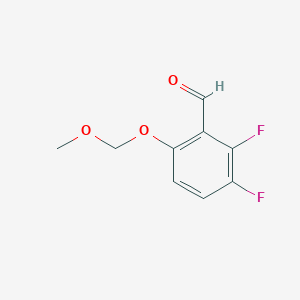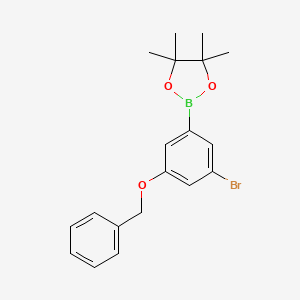
3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester
Vue d'ensemble
Description
3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester, also known as 2-(3-Benzyloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a compound with the empirical formula C19H23BO3 . It is a highly valuable building block in organic synthesis .
Synthesis Analysis
Pinacol boronic esters, including this compound, are used in various synthesis processes. One of the key methods is the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This method has been applied to various compounds, demonstrating its versatility .Molecular Structure Analysis
The molecular weight of this compound is 310.20 g/mol . The compound’s structure includes a boronic ester moiety, which is a key functional group in its reactivity .Chemical Reactions Analysis
This compound is involved in several chemical reactions, including Suzuki–Miyaura coupling and catalytic protodeboronation . The latter is a valuable but underdeveloped transformation that allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a melting point of 58-62 °C . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique
Polymer Synthesis
The Suzuki-Miyaura coupling polymerization technique employs compounds like 3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester for the synthesis of π-conjugated polymers with boronic acid (ester) moieties at both ends. This process results in high-molecular-weight polymers, which can further undergo reactions to yield various functional materials (Nojima et al., 2016).
Organic Synthesis
In organic synthesis, this compound facilitates the palladium-catalyzed cross-coupling reactions with 1-alkenyl halides or triflates, enabling the synthesis of unsymmetrical 1,3-dienes through a borylation-coupling sequence. This method demonstrates the compound's utility in constructing complex organic molecules with high precision and efficiency (Takagi et al., 2002).
Material Science
In the field of material science, the compound is used to create mixed chromophore perfluorocyclobutyl (PFCB) copolymers through Suzuki coupling reactions. These polymers exhibit high thermal stability, superb processability, and tailored light emission properties, making them suitable for various applications in optoelectronics and photonics (Neilson et al., 2007).
Phosphorescence Studies
An unexpected discovery revealed that simple arylboronic esters, related to this compound, exhibit phosphorescence in the solid state at room temperature. This finding opens new avenues for research in the development of phosphorescent materials without the need for heavy atoms, which are typically required for such properties (Shoji et al., 2017).
Mécanisme D'action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis . They are often used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This process involves the removal of the boron moiety from the boronic ester, which is a radical approach . Protodeboronation is a key step in many chemical transformations, including the formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound affects various biochemical pathways. For instance, it plays a role in the Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The boron moiety in the compound can be converted into a broad range of functional groups, enabling transformations such as oxidations, aminations, halogenations, and carbon-carbon bond formations .
Pharmacokinetics
While they are usually bench stable and easy to purify, their increased stability can make the removal of the boron moiety at the end of a sequence challenging . Moreover, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through reactions like the Suzuki–Miyaura coupling . This can lead to the synthesis of a wide range of organic compounds. The protodeboronation process also allows for transformations like the formal anti-Markovnikov alkene hydromethylation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s stability can be affected by exposure to air and moisture . Additionally, the pH of the environment strongly influences the rate of the compound’s hydrolysis, which is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
Safety and Hazards
According to the safety data sheet, if inhaled, the person should be moved into fresh air. If it comes into contact with skin, it should be washed off with soap and plenty of water. If it comes into contact with eyes, they should be rinsed with plenty of water. If swallowed, the mouth should be rinsed, and medical help should be sought .
Orientations Futures
Analyse Biochimique
Biochemical Properties
3-(Benzyloxy)-5-bromophenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound interacts with palladium catalysts and aryl halides to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and organic materials. Additionally, it can interact with enzymes such as esterases, which can hydrolyze the ester bond, releasing the active boronic acid . The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of functional groups.
Cellular Effects
In cellular contexts, this compound can influence various cellular processes. It has been observed to affect cell signaling pathways by modulating the activity of kinases and phosphatases, which are critical for signal transduction. This compound can also impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For instance, its interaction with specific proteins can alter the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. It can also activate certain enzymes by stabilizing their active conformations. At the molecular level, these interactions often involve the formation of boronate complexes with hydroxyl or amino groups on proteins and nucleic acids . These complexes can lead to changes in enzyme activity and gene expression patterns.
Temporal Effects in Laboratory Settings
Over time, the effects of this compound in laboratory settings can vary. This compound is generally stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous environments, leading to the release of the active boronic acid . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression. Its stability and activity can decrease over time due to degradation processes.
Propriétés
IUPAC Name |
2-(3-bromo-5-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BBrO3/c1-18(2)19(3,4)24-20(23-18)15-10-16(21)12-17(11-15)22-13-14-8-6-5-7-9-14/h5-12H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOPFGNGWAAXBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BBrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101139992 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121515-34-0 | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[3-bromo-5-(phenylmethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101139992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



